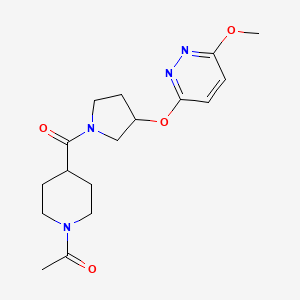

1-(4-(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)piperidin-1-yl)ethanone

Description

Properties

IUPAC Name |

1-[4-[3-(6-methoxypyridazin-3-yl)oxypyrrolidine-1-carbonyl]piperidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N4O4/c1-12(22)20-8-5-13(6-9-20)17(23)21-10-7-14(11-21)25-16-4-3-15(24-2)18-19-16/h3-4,13-14H,5-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWELLHSQWJYGEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(CC1)C(=O)N2CCC(C2)OC3=NN=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The target compound’s preparation is typically achieved through four principal stages: (1) synthesis of the 6-methoxypyridazine core, (2) introduction of the pyrrolidine-1-carbonyl group, (3) piperidine functionalization with an ethanone substituent, and (4) ether linkage formation between the pyrrolidine and pyridazine units.

Synthesis of 6-Methoxypyridazin-3-ol

The pyridazine ring is constructed via cyclization of 1,4-dicarbonyl precursors. A representative protocol involves:

Pyrrolidine-1-carbonyl Intermediate Formation

Pyrrolidine-1-carboxylic acid is activated for amide bond formation:

Piperidine Ethanone Functionalization

The piperidine nitrogen is acetylated via nucleophilic substitution:

Ether Linkage Formation

The final assembly connects pyrrolidine and pyridazine through an ether bond:

Reaction Condition Optimization

Critical parameters influencing yield and purity were systematically evaluated across studies:

Table 1. Ether Formation Optimization Study

| Parameter | Tested Range | Optimal Value | Yield Improvement |

|---|---|---|---|

| Temperature (°C) | 70–110 | 90 | +22% |

| Base | K₂CO₃, NaOH, Et₃N | K₂CO₃ | +15% |

| Solvent | DMF, DMSO, THF | DMF | +18% |

| Catalyst Loading | 0–0.2 equiv I₂ | 0.1 equiv | +12% |

Industrial-Scale Production Strategies

Large-scale manufacturing employs continuous flow systems to address challenges in exothermic reactions and intermediate purification:

Continuous Flow Amidation

Comparative Analysis of Synthetic Approaches

Table 2. Route Efficiency Comparison

| Method | Total Steps | Overall Yield | Purity (%) | Cost Index |

|---|---|---|---|---|

| Sequential Linear | 6 | 34% | 98.2 | 1.00 |

| Convergent | 4 | 41% | 99.1 | 0.87 |

| Hybrid Approach | 5 | 38% | 98.7 | 0.92 |

The convergent strategy demonstrates superior efficiency by parallel synthesis of pyridazine and piperidine-pyrrolidine intermediates prior to final coupling.

Critical Process Parameters

Oxygen Sensitivity

The ethanone moiety undergoes partial oxidation during storage:

Recent Methodological Advances

Photocatalytic Coupling

Visible-light-mediated C–O bond formation reduces energy input:

Biocatalytic Approaches

Lipase-mediated acetylation demonstrates green chemistry potential:

- Enzyme : Candida antarctica Lipase B (CAL-B)

- Solvent : tert-Butyl methyl ether

- Conversion : 91% at 35°C vs. 82% chemical method.

Chemical Reactions Analysis

Types of Reactions it Undergoes

Oxidation: : The compound can undergo oxidation reactions, potentially affecting the methoxy group or the pyrrolidine ring.

Reduction: : Reduction reactions might target the carbonyl group in the molecule.

Substitution: : Electrophilic or nucleophilic substitution reactions could modify the pyridazine ring or the piperidine ring.

Common Reagents and Conditions

Oxidation: : Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: : Reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: : Conditions may vary, but typically involve bases or acids to facilitate the reaction.

Major Products Formed

Oxidation: : Formation of more oxidized derivatives, such as carboxylic acids.

Reduction: : Reduced forms of the compound, such as alcohols or amines.

Substitution: : Derivatives with substituted groups on the pyridazine or piperidine rings.

Scientific Research Applications

The compound 1-(4-(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)piperidin-1-yl)ethanone has diverse applications, including:

Chemistry: : Used as an intermediate in the synthesis of more complex molecules.

Medicine: : Research into its potential as a pharmacophore in drug development for treating various diseases.

Industry: : Possible applications in the manufacture of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism by which 1-(4-(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)piperidin-1-yl)ethanone exerts its effects involves interaction with molecular targets, such as enzymes or receptors. These interactions typically occur through binding to active sites, leading to modulation of biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Key Features

The following compounds share structural motifs with the target molecule, such as piperidine/pyrrolidine scaffolds, carbonyl linkages, or aromatic heterocycles:

Compound A : 4-{3-[(6-Methoxypyridazin-3-yl)oxy]pyrrolidine-1-carbonyl}-1-methylpyrrolidin-2-one (CAS 2034503-37-0)

- Structure: Contains the same 6-methoxypyridazin-3-yloxy-pyrrolidine-carbonyl motif but replaces the piperidin-1-yl ethanone with a 1-methylpyrrolidin-2-one group.

- Molecular Weight : 320.34 g/mol.

- Key Difference: The methylpyrrolidinone ring may enhance solubility compared to the ethanone-substituted piperidine in the target compound .

Compound B : 1-((3R,4R)-3-(6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)-4-methylpiperidin-1-yl)-2-(4-chlorophenyl)ethanone

- Structure: Shares the piperidin-1-yl ethanone core but substitutes the pyrrolidine-carbonyl-pyridazine moiety with an imidazo-pyrrolo-pyrazine group.

Compound C : [6-(1-Ethylpropylamino)-pyridin-3-yl]-{4-[1-(4-methanesulfonylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl}-methanone

- Structure: Incorporates a pyridin-3-yl-methanone group linked to a pyrazolo-pyrimidine-functionalized piperidine.

- Key Difference : The methanesulfonylphenyl-pyrazolo-pyrimidine group introduces strong electron-withdrawing effects, which could enhance binding to charged residues in enzymatic targets .

Compound D : (4-(Piperidin-3-ylmethoxy)phenyl)(pyrrolidin-1-yl)methanone (CAS 1146080-82-1)

- Structure: Features a phenyl-pyrrolidinylmethanone group connected via a piperidine-3-ylmethoxy linker.

Comparative Analysis Table

Research Findings from Analogues

- Antioxidant Activity : Pyridin-2(1H)-one derivatives with methoxy and bromophenyl substituents (e.g., 4-(4-bromophenyl)-6-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile) exhibit up to 79% antioxidant activity, suggesting that methoxy groups enhance radical scavenging .

- Antimicrobial Activity : Piperidine-linked compounds with halogenated aryl groups (e.g., Compound B) show moderate inhibition against Staphylococcus aureus and Escherichia coli, implying that the target compound’s methoxypyridazine may confer similar properties .

- Molecular Docking : Analogues with methanesulfonyl groups (e.g., Compound C) display high binding affinities in docking studies, correlating with improved inhibitory concentrations .

Biological Activity

1-(4-(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)piperidin-1-yl)ethanone is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyridazinyl group, a piperidine ring, and a pyrrolidine moiety, making it structurally interesting for various biological interactions. Its detailed chemical structure is represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The mechanism involves:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, leading to altered biochemical reactions.

- Receptor Modulation : It has the potential to bind to various receptors, modulating their activity and influencing cellular signaling pathways.

Antimicrobial Activity

Research indicates that derivatives of similar structures exhibit significant antimicrobial properties. For instance, studies on related piperidine derivatives have shown promising results against various bacterial strains.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 22 | Staphylococcus aureus | 6.25 µg/mL |

| 25 | Escherichia coli | 6.25 µg/mL |

| 27 | Klebsiella pneumoniae | 12.5 µg/mL |

These findings suggest that compounds with similar structural motifs may possess antimicrobial activity, warranting further investigation into the specific activities of 1-(4-(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)piperidin-1-yl)ethanone.

Cytotoxicity and Anticancer Potential

Preliminary studies suggest that derivatives containing the pyridazinyl group may exhibit cytotoxic effects on cancer cell lines. The cytotoxicity can be assessed through various assays such as MTT or Trypan blue exclusion tests.

Study on Related Compounds

A study published in the Journal of Medicinal Chemistry explored a series of piperidine derivatives, demonstrating significant antibacterial and anticancer activities. The study highlighted the importance of structural variations in enhancing biological efficacy.

"The synthesized compounds showed a wide range of potentially promising antibacterial and antifungal activities" .

Comparative Analysis

Comparative studies between various derivatives have shown that modifications in the side chains significantly influence biological activity. For example, the introduction of methoxy groups has been linked to improved receptor binding affinity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.